Monomethyl adipate

概要

説明

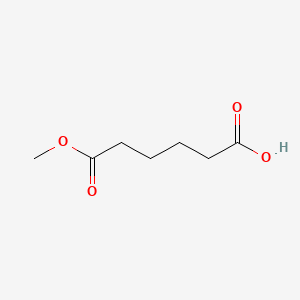

Monomethyl adipate (CAS 627-91-8), also known as methyl hydrogen adipate or hexanedioic acid monomethyl ester, is a monoester derived from adipic acid. Its molecular formula is C₇H₁₂O₄, with a molecular weight of 160.17 g/mol . This compound is a colorless to pale yellow liquid with a melting point of 8–9°C, a boiling point of 162°C (at 10 mmHg), and a density of 1.08–1.12 g/cm³ . It is primarily used as a synthetic intermediate in pharmaceuticals, such as histone deacetylase inhibitors for antitumor agents and selectin-mediated cell adhesion inhibitors . Industrially, it serves as a precursor for surfactants, lubricant additives, and solvent formulations .

準備方法

Synthetic Routes and Reaction Conditions: Monomethyl adipate is typically synthesized through the esterification of adipic acid with methanol. The reaction is catalyzed by an acidic catalyst such as concentrated sulfuric acid. The mixture is heated and refluxed in an organic solvent like toluene. After the reaction, the product is purified through distillation and drying .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification processes. Adipic acid and methanol are used in a molar ratio with concentrated sulfuric acid as the catalyst. The reaction temperature is maintained between 70–100°C for 1–4 hours. The product is then purified through distillation .

化学反応の分析

Types of Reactions: Monomethyl adipate undergoes various chemical reactions, including:

Esterification: Formation of esters through reaction with alcohols.

Hydrolysis: Breaking down into adipic acid and methanol in the presence of water and an acid or base.

Oxidation: Can be oxidized to form adipic acid.

Common Reagents and Conditions:

Esterification: Methanol, concentrated sulfuric acid, toluene.

Hydrolysis: Water, acidic or basic conditions.

Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

Esterification: this compound.

Hydrolysis: Adipic acid and methanol.

Oxidation: Adipic acid.

科学的研究の応用

Scientific Research Applications

Monomethyl adipate serves as an important intermediate in various scientific research fields:

- Chemistry : It is utilized in the synthesis of diverse organic compounds. Its role as an intermediate facilitates the formation of esters and other derivatives through reactions such as esterification and hydrolysis.

- Biology : In biological research, this compound acts as a plasticizer in the preparation of biological samples. This property enhances the flexibility and durability of materials used in laboratory settings.

- Medicine : The compound is employed in synthesizing pharmaceutical intermediates. Its derivatives can be crucial in developing drugs that require specific chemical functionalities.

- Industry : this compound is used in producing polymers, resins, and plasticizers. It contributes to creating materials with desirable mechanical properties and thermal stability.

Case Study 1: Production of Biodegradable Plastics

Research has demonstrated that this compound can be used to create biodegradable plastics. In a study involving the synthesis of polyesters from this compound, researchers found that these materials exhibited excellent mechanical properties while being environmentally friendly. The incorporation of this compound into polymer matrices improved flexibility and reduced brittleness compared to conventional plastics .

Case Study 2: Role in Metabolic Engineering

In metabolic engineering applications, this compound has been explored for producing branched chiral diacids. A study highlighted its utility in converting lignin-derived aromatics into valuable chemicals using engineered Escherichia coli. The research focused on optimizing enzyme pathways to enhance the yield of adipic acid analogs from this compound, showcasing its potential in sustainable chemical production .

Data Table: Applications Overview

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Esterification reactions |

| Biology | Plasticizer for biological samples | Enhanced sample flexibility |

| Medicine | Pharmaceutical intermediates | Drug synthesis pathways |

| Industry | Production of polymers and resins | Biodegradable plastics |

作用機序

The mechanism of action of monomethyl adipate involves its role as an intermediate in various chemical reactions. It acts as a reactant in esterification and hydrolysis reactions, facilitating the formation of other compounds. The molecular targets and pathways involved include interactions with alcohols and acids to form esters and carboxylic acids .

類似化合物との比較

Chemical Structure and Properties

Monomethyl adipate is distinguished from other adipic acid esters by its monoester structure, which impacts reactivity and solubility. Below is a comparative analysis of key adipate esters:

| Compound | CAS | Formula | Molecular Weight (g/mol) | Structure Type | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 627-91-8 | C₇H₁₂O₄ | 160.17 | Monoester | One methyl group esterified with adipic acid |

| Monoethyl adipate | 626-86-8 | C₈H₁₄O₄ | 174.19 | Monoester | One ethyl group esterified with adipic acid |

| Dimethyl adipate | 627-93-0 | C₈H₁₄O₄ | 174.19 | Diester | Two methyl groups esterified with adipic acid |

| Diethyl adipate | 141-28-6 | C₁₀H₁₈O₄ | 202.25 | Diester | Two ethyl groups esterified with adipic acid |

| Dioctyl adipate (DOA) | 103-23-1 | C₂₂H₄₂O₄ | 370.57 | Diester | Two 2-ethylhexyl groups esterified |

| Oleyl adipate | N/A | C₃₆H₆₈O₄ | 564.92 | Diester | Two oleyl (C18) groups esterified |

Physical and Thermal Characteristics

The physical properties of adipate esters vary significantly with alkyl chain length and branching:

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Thermal Stability (TGA Data) |

|---|---|---|---|---|---|

| This compound | 8–9 | 162 (10 mmHg) | 1.08–1.12 | 1.439–1.442 | Moderate |

| Monoethyl adipate | N/A | N/A | N/A | N/A | Moderate |

| Dimethyl adipate | 8–10 | 245–250 | 1.06 | 1.426–1.428 | High |

| Diethyl adipate | -20 | 287 | 1.02 | 1.426–1.428 | High |

| Dioctyl adipate (DOA) | -70 | 417 | 0.93 | 1.447 | High |

| Oleyl adipate | -5 | 330–340 | 0.88 | N/A | Very High |

- Monoesters (monomethyl and monoethyl) exhibit lower boiling points and higher polarity compared to diesters, making them suitable for synthetic chemistry .

- Diesters (dimethyl, diethyl, DOA, oleyl) display superior thermal stability, especially oleyl adipate, which retains flexibility at low temperatures .

Plasticizers

- Dioctyl adipate (DOA) : Widely used in PVC composites for its low volatility and compatibility. PVC melts plasticized with DOA show fluidity comparable to phthalates but with lower toxicity .

- Butyl phenoxyethyl adipate: A novel plasticizer with 7.7°C lower glass transition temperature (Tg) than dioctyl phthalate (DOP), indicating higher plasticizing efficiency .

- Oleyl adipate : Preferred in high-performance polymers for packaging and adhesives due to its balance of thermal stability and flexibility .

Pharmaceuticals

- This compound: Key intermediate for antitumor agents (e.g., 1,3,4-thiadiazole hydroxamic acids) and anti-inflammatory drugs .

Industrial Additives

- Dimethyl adipate : Employed as a green solvent in coatings and resins .

- Diethyl adipate : Utilized in cosmetics and fragrances for its low volatility and mild odor .

Research Findings and Case Studies

- PVC Plasticizers: Butyl phenoxyethyl adipate reduces energy consumption in PVC processing by increasing melt fluidity by 19–50% compared to DOP .

- Drug Delivery: Poly(sorbitol adipate)-g-poly(ethylene glycol) hydrogels, synthesized using this compound derivatives, exhibit controlled degradation and low cytotoxicity .

- Toxicity: Inhalation of dibasic esters (DBEs) in rodents yields this compound as a metabolite, linked to olfactory epithelium damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for monomethyl adipate, and how can reaction efficiency be optimized using spectroscopic characterization techniques?

this compound is typically synthesized via esterification of adipic acid with methanol under acid catalysis. Optimization involves monitoring reaction progress using gas chromatography (GC) to assess purity (e.g., >93.0% purity confirmed via GC in commercial batches ). Spectroscopic techniques like H-NMR are critical for structural validation; for example, the H-NMR spectrum of 4-oxo this compound in DO reveals distinct proton environments, such as methyl ester peaks at δ 3.6 ppm and carboxylate protons at δ 2.3–2.5 ppm . Reaction efficiency can be enhanced by adjusting molar ratios, catalyst loading, and reflux duration, with GC-MS or NMR used to confirm esterification completion.

Q. How is this compound characterized using spectroscopic methods such as NMR and GC, and what are the critical spectral markers to confirm its structural integrity?

Key NMR markers include the methyl ester singlet (–) at δ 3.6–3.7 ppm and methylene protons () adjacent to carbonyl groups at δ 2.2–2.4 ppm . GC analysis, as reported in reagent-grade this compound, confirms purity >93.0% with retention times calibrated against standards . Impurity profiling (e.g., residual adipic acid or methanol) requires tandem methods like GC-MS or HPLC with UV detection.

Q. What are the recommended laboratory handling and storage protocols for this compound to ensure safety and prevent degradation?

this compound should be stored at 2–8°C in airtight containers to prevent hydrolysis . Safety data sheets (SDS) advise using personal protective equipment (PPE) such as gloves and goggles, as the compound may cause skin/eye irritation . Spills should be neutralized with inert absorbents (e.g., vermiculite), and waste disposed via approved chemical channels .

Advanced Research Questions

Q. What are the key challenges in electrochemical synthesis of sebacic acid from this compound using parallel-plate reactors, and how can anode material selection and electrolyte composition address these limitations?

Conventional parallel-plate reactors face challenges such as platinum anode dissolution in liquid electrolytes and hydrogen evolution at the cathode, which reduce Faradaic efficiency . Substituting platinum with dimensionally stable anodes (e.g., mixed-metal oxides) and optimizing electrolyte composition (e.g., non-aqueous solvents with ionic liquids) can mitigate anode corrosion. Recent studies suggest using pulsed electrolysis to suppress hydrogen evolution and enhance decarboxylation yields .

Q. How do density functional theory (DFT) calculations and experimental design (e.g., response surface methodology) elucidate the decarboxylation mechanism of this compound on platinum electrodes?

DFT studies reveal strong electron-orbital hybridization between this compound and platinum surfaces, lowering the activation energy for decarboxylation . Experimental optimization via response surface methodology (RSM) identifies optimal parameters: current density (≥100 mA/cm), HO content (5–10 vol%), and neutralization of acidic byproducts to maximize dimethyl sebacate yields . This integrated approach bridges theoretical insights with scalable reactor designs.

Q. What methodological approaches resolve contradictions in safety assessment data between this compound and structurally similar adipate esters (e.g., dibutyl or diethylhexyl adipates) in non-cosmetic research contexts?

While dibutyl adipate initially lacked sufficient safety data for cosmetics, subsequent re-evaluations leveraged in vitro toxicity assays (e.g., Ames test) and metabolic studies to confirm low bioaccumulation . For this compound, extrapolating these methods requires comparative hydrolysis kinetics (e.g., rapid ester cleavage in vivo) and metabolite profiling to assess toxicity pathways . Discrepancies in carcinogenicity data for di(2-ethylhexyl) adipate (hepatotoxic in mice but not rats ) highlight the need for species-specific models.

Q. How does this compound function as an intermediate in the ammoniation pathway for adiponitrile production, and what catalytic systems enhance its conversion efficiency?

In the adipate ammoniation route, this compound reacts with ammonia under high-temperature catalysis (e.g., metal oxides) to form adiponitrile, a nylon precursor . Recent advances use zeolite-supported catalysts to improve selectivity and reduce byproducts like methylamine. Kinetic studies reveal that ester group lability in this compound facilitates nucleophilic attack by ammonia, enabling higher conversion rates compared to diesters .

Q. What experimental strategies mitigate hydrogen evolution side reactions during the electrochemical coupling of this compound, and how do these impact overall Faradaic efficiency?

Hydrogen evolution competes with decarboxylation at the cathode, reducing product yields. Strategies include:

- pH control : Neutral or slightly basic electrolytes suppress proton reduction .

- Catalyst modification : Palladium or nickel cathodes lower hydrogen overpotential .

- Flow reactors : Continuous removal of H gas prevents bubble formation and electrode fouling . Faradaic efficiencies >80% are achievable under optimized current densities (150–200 mA/cm) .

Q. In computational studies of this compound reactivity, how do solvent models and basis set selections influence the accuracy of predicted adsorption energies on catalytic surfaces?

Solvent models (e.g., implicit water via COSMO) and hybrid basis sets (e.g., B3LYP/6-311++G**) are critical for simulating adsorption on platinum. Studies show that explicit solvent molecules improve predictions of interfacial charge transfer, while van der Waals corrections account for non-covalent interactions between the ester and metal surface .

Q. How do variations in supporting electrolyte concentration and water content affect the decarboxylation kinetics of this compound in high-current-density electrolysis systems?

Electrolyte conductivity (e.g., 0.5 M NaSO) ensures uniform current distribution, while water content >5% enhances proton mobility but risks hydrolysis. Kinetic profiling shows pseudo-first-order decarboxylation rates ( ≈ 0.15 min) at 100 mA/cm, with optimal water content balancing ion transport and ester stability .

特性

IUPAC Name |

6-methoxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBSVARXACCLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044451 | |

| Record name | Methyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow viscous liquid; mp = 7-9 deg C; [Sigma-Aldrich MSDS], Solid | |

| Record name | Monomethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mono-methyl-adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

627-91-8 | |

| Record name | Monomethyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monomethyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62S39VHD01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mono-methyl-adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。